Elesclomol

Catalog No.
S526985
CAS No.
488832-69-5
M.F
C19H20N4O2S2
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elesclomol

CAS Number

488832-69-5

Product Name

Elesclomol

IUPAC Name

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

BKJIXTWSNXCKJH-UHFFFAOYSA-N

SMILES

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

CS-482;STA-4783;elesclomol;STA-4783;STA4783;ElescloMol (STA-4783);N1',N3'-dimethyl-N1',N3'-di(phenylcarbonothioyl)malonohydrazide;1,3-Bis[2-methyl-2-(phenylthioxomethyl)hydrazide]propanedioic acid;elescloMol, N'1,N'3-diMethyl-N'1,N'3-di(phenylcarbonothioyl)Malonohydrazide

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2

Description

The exact mass of the compound Elesclomol is 400.10277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of carbohydrazide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: Targeting Mitochondrial Function and Cuproptosis

Elesclomol acts as a copper ionophore []. This means it helps transport copper ions across cell membranes and into the mitochondria []. Copper is a crucial element for several enzymes within the mitochondria, but at high levels, it can trigger a specific form of cell death called cuproptosis []. Studies have shown that elesclomol disrupts mitochondrial function by altering copper homeostasis, leading to cuproptosis in cancer cells [].

This discovery of cuproptosis induction is a significant development in understanding elesclomol's anticancer properties [].

Potential Benefits: Effectiveness Against Drug-Resistant Cancers and Cancer Stem Cells

One promising aspect of elesclomol research is its effectiveness against cancer cells resistant to conventional therapies. Studies have shown that elesclomol can kill cancer cells resistant to drugs like cisplatin and targeted therapies []. This effect is linked to the dependence of these resistant cells on mitochondrial metabolism, which elesclomol disrupts [].

Another potential benefit lies in targeting cancer stem cells, a subpopulation within tumors responsible for tumor initiation and growth. Research suggests elesclomol can reduce the number of cancer stem cells, potentially hindering tumor development and recurrence [].

Future Directions: Optimizing Treatment Strategies and Exploring New Applications

Current research on elesclomol is focused on refining treatment strategies for optimal efficacy. This includes identifying cancer types most susceptible to elesclomol due to their reliance on mitochondrial metabolism []. Additionally, researchers are exploring combining elesclomol with other therapies like chemotherapy or targeted drugs to potentially enhance treatment outcomes [].

Beyond cancer treatment, elesclomol's ability to deliver copper to the mitochondria holds promise for treating copper deficiency disorders. However, further research is needed to fully understand its mechanism and potential applications in this area [].

Elesclomol is a small molecule compound with the chemical formula C₁₉H₂₀N₄O₂S₂ and a molar mass of 400.52 g/mol. It is known for its ability to induce apoptosis (programmed cell death) in cancer cells through the elevation of reactive oxygen species (ROS) levels. Initially developed by Synta Pharmaceuticals and GlaxoSmithKline, Elesclomol has undergone various clinical trials, primarily targeting metastatic melanoma. The compound acts as a copper ionophore, facilitating the transport of copper ions into cells, which is crucial for its mechanism of action .

Elesclomol's mechanism of action is multifaceted. Initially, it was believed to induce cell death by elevating oxidative stress levels in cancer cells []. Recent research suggests a more complex mechanism involving copper dysregulation. Elesclomol acts as a copper ionophore, transporting copper ions (Cu2+) into the mitochondria of cancer cells []. This copper overload disrupts mitochondrial function and triggers a specific form of cell death called cuproptosis [].

Decomposition

Clinical trials of Elesclomol were halted due to safety concerns, primarily related to dose-dependent toxicities observed in patients []. Further research is needed to understand the specific mechanisms underlying these toxicities and develop safer administration strategies.

Elesclomol's ability to chelate copper raises potential concerns, as copper imbalance can be detrimental to healthy cells as well []. More research is required to assess the selectivity of Elesclomol's action towards cancer cells.

Elesclomol's primary chemical reaction involves the formation of a copper complex that is essential for its activity. The copper ions undergo reduction from Cu(II) to Cu(I) within the cellular environment. This reduction leads to the generation of ROS, which disrupts mitochondrial function and triggers apoptosis in cancer cells . The potency of Elesclomol is significantly influenced by the type of metal ion present; for instance, the Cu(II) complex is notably more effective than Ni(II) or Pt(II) complexes .

The biological activity of Elesclomol is characterized by its ability to selectively target cancer cells while sparing normal cells. By increasing oxidative stress beyond a critical threshold, Elesclomol induces apoptosis predominantly in tumor cells that have elevated intrinsic levels of ROS and reduced antioxidant capacities. This selectivity makes it a promising candidate for combination therapies with other chemotherapeutic agents . In preclinical studies, Elesclomol has demonstrated efficacy against various cancer types, including Ewing sarcoma and melanoma .

Elesclomol was first synthesized at Shionogi BioResearch in Lexington, Massachusetts. The synthesis involves several steps to construct its complex molecular structure. While specific synthetic pathways are proprietary and not extensively detailed in public literature, it typically includes reactions that form the hydrazide linkages and introduce the thioyl groups essential for its biological activity .

The primary application of Elesclomol is as an adjuvant therapy in cancer treatment. It has been investigated for use alongside traditional chemotherapeutics like paclitaxel to enhance efficacy while minimizing additional toxicity. Clinical trials have explored its potential in treating metastatic melanoma and other malignancies characterized by high oxidative stress levels . Although some trials were halted due to safety concerns, ongoing research continues to evaluate its therapeutic potential.

Interaction studies have shown that Elesclomol can enhance the efficacy of certain chemotherapy agents by increasing oxidative stress levels within tumor cells. Additionally, its role as a copper ionophore suggests potential interactions with other metal-based drugs or treatments that modulate copper metabolism . Understanding these interactions is crucial for optimizing combination therapies and minimizing adverse effects.

Several compounds share similarities with Elesclomol in terms of mechanism or therapeutic application. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
Arsenic TrioxideInduces apoptosis via ROSUsed primarily in acute promyelocytic leukemia
BortezomibProteasome inhibitorTargets multiple myeloma and certain lymphomas
TamoxifenEstrogen receptor modulatorPrimarily used in hormone receptor-positive breast cancer
DoxorubicinIntercalates DNABroad-spectrum anticancer agent but with cardiotoxicity risks
CisplatinDNA crosslinking agentEffective against various solid tumors but nephrotoxic

Elesclomol's unique mechanism as a copper ionophore sets it apart from these compounds, particularly in how it selectively targets cancer cells through oxidative stress induction without significantly affecting normal cells.

Copper-Dependent Cellular Uptake and Mitochondrial Targeting

The pharmacodynamic profile of elesclomol is fundamentally characterized by its copper-dependent mechanism of cellular entry and mitochondrial targeting [1] [5]. Elesclomol functions as a highly selective copper ionophore that forms a stable 1:1 complex with copper(II) ions in the extracellular environment [6] [7]. This copper chelation transforms the compound from a relatively hydrophilic molecule into a lipophilic complex capable of efficient membrane permeation [5] [8].

The copper-elesclomol complex demonstrates exceptional selectivity for mitochondrial accumulation, a property that distinguishes it from other copper ionophores such as disulfiram [5]. Upon cellular entry, the elesclomol-copper(II) complex rapidly transports to mitochondria where ferredoxin 1 (FDX1) catalyzes the reduction of copper(II) to copper(I) [9] [10]. This reduction process is critical for the compound's pharmacological activity and represents a novel mechanism of mitochondrial copper delivery [9].

ParameterValue/DescriptionReference
Cellular uptake mechanismCopper-dependent membrane transport [1] [5]
Mitochondrial accumulationSelective mitochondrial copper delivery [5] [8]
Ferredoxin 1 binding affinitySpecific binding to α2/α3 helices and β5 strand [10]
Copper redox potential-330 mV (optimal for electron transport chain) [11] [12]

Reactive Oxygen Species Generation Kinetics

The temporal dynamics of reactive oxygen species generation by elesclomol reveal a rapid and sustained oxidative stress response that precedes apoptotic events [2]. Flow cytometry analysis using dichlorofluorescein diacetate (DCF-DA) probes demonstrates that elesclomol induces a 20% increase in cellular reactive oxygen species content as early as 0.5 hours post-treatment [2]. This initial oxidative response escalates dramatically, reaching a 385% increase in reactive oxygen species levels by 6 hours of exposure [2].

The kinetics of reactive oxygen species generation correlate directly with the induction of stress response genes, particularly heat shock protein 70 (Hsp70) [2]. Quantitative polymerase chain reaction analysis reveals that elesclomol rapidly induces Hsp70 ribonucleic acid levels, resulting in a 4.8-fold increase at 1 hour post-treatment and a remarkable 160-fold increase by 6 hours [2]. This transcriptional response represents an initial cellular survival attempt to mitigate oxidative damage through the upregulation of protective and antioxidant proteins [2].

ParameterTimingMagnitudeReference
Initial ROS increase0.5 hours20% above baseline [2]
Maximum ROS elevation6 hours385% above baseline [2]
Hsp70 early induction1 hour4.8-fold increase [2]
Hsp70 peak induction6 hours160-fold increase [2]

Mitochondrial Electron Transport Chain Disruption

Elesclomol exerts its pharmacodynamic effects primarily through disruption of mitochondrial electron transport chain function [11] [13]. The compound does not target a specific cellular protein but rather interacts with biologically coherent processes occurring within the mitochondrion [11]. The redox potential of the elesclomol-copper(II) complex (-330 mV) aligns precisely with the potential drops along the electron transport chain, facilitating direct interaction with complexes I and III [11] [12].

This interaction leads to electron leakage and subsequent reactive oxygen species formation within the organelle [11]. The mechanism involves either direct reactive oxygen species generation through copper-based redox chemistry or interference with electron flow along the electron transport chain, resulting in elevated levels of electron leakage that overwhelm cellular defense systems [11]. The mitochondrial selectivity of this effect is demonstrated by the complete absence of reactive oxygen species induction and cytotoxicity in cells lacking functional electron transport chains [11].

Cuproptosis Induction Mechanism

Recent investigations have revealed that elesclomol induces a novel form of copper-dependent cell death termed cuproptosis, which differs from traditional apoptotic mechanisms [10] [14]. This process involves the direct binding of copper(I) to lipoylated components of the tricarboxylic acid cycle, particularly dihydrolipoamide S-acetyltransferase (DLAT) [14]. The interaction results in the aggregation of lipoylated proteins and loss of iron-sulfur cluster proteins, creating proteotoxic stress that ultimately leads to cell death [14].

The cuproptosis mechanism is mediated through elesclomol's dual interaction with ferredoxin 1 [10]. First, elesclomol directly binds to reduced ferredoxin 1, inhibiting its natural function in iron-sulfur cluster biosynthesis [10]. Second, the elesclomol-copper(II) complex serves as a neo-substrate for reduced ferredoxin 1, leading to oxidation and production of copper(I) [10]. This copper-dependent cell death pathway cannot be blocked by traditional apoptosis or ferroptosis inhibitors, representing a distinct mechanism of action [10].

Structure-Activity Relationship Studies

Core Structural Framework Requirements

The structure-activity relationship of elesclomol reveals critical molecular features essential for its anticancer activity [6] [7]. The compound's bis(thiohydrazide) amide core structure provides the fundamental framework for copper chelation and biological activity [6] [7]. This core consists of a malonic acid backbone linking two N-methylbenzenecarbothiohydrazide moieties, creating a planar configuration optimal for metal coordination [15] [7].

The copper coordination sites within elesclomol involve four lone-pair electrons donated to copper(II), forming a distorted square planar complex with exceptional stability [6] [7]. X-ray crystallographic analysis confirms the formation of a 1:1 neutral complex between elesclomol and copper(II), with a conditional stability constant 24-fold larger than that of the strong copper chelator triethylenetetramine (TRIEN) [6]. This high-affinity copper binding is essential for the compound's cellular uptake and subsequent pharmacological activity [6].

Structural FeatureMolecular FormulaCopper Binding RatioStability ConstantReference
Bis(thiohydrazide) amideC₁₉H₂₀N₄O₂S₂1:124-fold > TRIEN [6] [7]
Copper coordination sitesFour lone-pair electronsSquare planarLog K = 24.2 [6] [7]
Molecular weight400.52 g/mol-- [15]

Critical Functional Groups and Metal Selectivity

The thioxomethyl groups containing sulfur atoms represent the most critical structural elements for elesclomol's activity [10] [12]. These sulfur-containing moieties enable the essential copper(II)/copper(I) redox cycling that drives reactive oxygen species generation [10]. Structure-activity relationship studies demonstrate that substitution of oxygen for even one sulfur atom results in a 300-fold reduction in cytotoxic activity, while substitution of both sulfur atoms completely abolishes anticancer activity [10].

The redox potential requirements for biological activity are stringent and metal-specific [6] [7] [12]. Comparative studies with nickel(II) and platinum(II) complexes of elesclomol reveal dramatic differences in potency [6] [7]. The nickel(II)-elesclomol complex exhibits 34-fold less potency than the copper(II) complex, while the platinum(II) complex shows 1040-fold reduced activity against human leukemia K562 cells [6] [7]. These differences correlate directly with redox potential variations: elesclomol-copper(II) (-330 mV) versus elesclomol-nickel (-1100 mV) [12].

Metal ComplexRedox PotentialRelative PotencyMechanismReference
Copper(II)-330 mV1.0 (reference)Active ROS generation [6] [7] [12]
Nickel(II)-1100 mV0.029 (34-fold less)Insufficient redox potential [6] [7]
Platinum(II)Not determined0.001 (1040-fold less)Redox inactive [6] [7]

Phenyl Ring Contributions and Lipophilicity

The phenyl rings attached to the thiohydrazide groups contribute significantly to the compound's pharmacokinetic properties through enhanced lipophilicity [6] [5]. These aromatic moieties facilitate membrane permeation of the copper-elesclomol complex, enabling efficient cellular uptake [5]. The planar configuration maintained by the phenyl rings also contributes to the structural rigidity necessary for optimal copper coordination [15] [7].

Methyl substitutions on the nitrogen atoms further optimize the compound's membrane permeability and pharmacological properties [15] [7]. These alkyl modifications enhance the lipophilic character of the molecule while maintaining the essential copper-binding geometry [15]. The malonic acid backbone provides structural stability and positions the copper-coordinating groups in the optimal spatial arrangement for metal chelation [15] [7].

Analog Development and Optimization

Structure-activity relationship studies have guided the development of elesclomol analogs with modified pharmacological profiles [10]. Compounds such as OTA-5781, OTA-3998, OTA-3356, and OTA-5673 maintain the core thiohydrazide structure while incorporating modifications distant from the copper-binding sites [10]. These analogs demonstrate comparable cytotoxic activity to elesclomol, indicating that structural modifications can be tolerated provided the essential copper coordination framework remains intact [10].

The identification of the optimal redox potential range (-300 to -350 mV) has informed the design of next-generation copper ionophores [16] [12]. This redox window corresponds to the potential drops observed in the mitochondrial electron transport chain, facilitating direct interaction with complexes I and III [12]. Analogs with redox potentials outside this range show dramatically reduced activity, confirming the critical importance of appropriate electrochemical properties [12].

Tumor Cell Selectivity and Therapeutic Index

Cancer Cell Vulnerability Mechanisms

Elesclomol demonstrates remarkable selectivity for cancer cells over normal cells through exploitation of fundamental differences in cellular metabolism and oxidative stress management [17] [18]. Cancer cells operate at significantly higher baseline levels of reactive oxygen species compared to normal cells, approaching the threshold of oxidative stress tolerance [2] [19]. This elevated oxidative state renders malignant cells more vulnerable to further increases in reactive oxygen species induced by elesclomol [2].

The selectivity mechanism is particularly pronounced in cancer cell types with high mitochondrial dependence and limited antioxidant capacity [17]. Melanoma cells, which exhibit elevated baseline mitochondrial respiration and reactive oxygen species production, show exceptional sensitivity to elesclomol with IC₅₀ values in the low nanomolar range [20] [17]. Similarly, rapidly proliferating cancer cells such as leukemia and lymphoma cell lines demonstrate heightened vulnerability due to their increased metabolic demands and reduced antioxidant reserves [20].

Cancer TypeIC₅₀/EC₅₀ ValueSelectivity MechanismTherapeutic IndexReference
Melanoma (SK-MEL-5)0.11 μMHigh baseline ROS and mitochondrial dependenceHigh selectivity [20] [17]
Breast cancer (MCF-7)0.024 μMElevated oxidative stress vulnerabilitySignificant margin [20]
Leukemia (HL-60)9 nMHigh proliferation rate and ROS sensitivityExcellent selectivity [20]
Burkitt lymphoma (Ramos)0.02 μMLow antioxidant capacityStrong differential [20]

Mitochondrial Metabolism-Dependent Sensitivity

The therapeutic selectivity of elesclomol is fundamentally linked to cellular dependence on mitochondrial metabolism [17] [8]. Cancer stem cells, which rely heavily on oxidative phosphorylation for energy production, show particular vulnerability to elesclomol-induced copper toxicity [17]. Glioblastoma stem cells and their derived endothelial cells demonstrate sensitivity at submicromolar concentrations, with the compound effectively targeting both cellular populations involved in tumor maintenance and neovascularization [21] [17].

Tumor cells with enhanced mitochondrial respiration, including cisplatin-resistant lung cancer cells and vemurafenib-resistant melanoma cells, exhibit increased susceptibility to elesclomol [17]. This resistance-mechanism bypass represents a significant therapeutic advantage, as the compound selectively targets cells that have developed resistance to conventional therapies through metabolic reprogramming [17]. The correlation between mitochondrial dependence and elesclomol sensitivity provides a rational basis for patient stratification based on tumor metabolic profiles [17].

Mutation-Specific Targeting Capabilities

Recent investigations have revealed that specific genetic mutations can create unique vulnerabilities to elesclomol therapy [8]. Uveal melanoma cells harboring GNAQ/GNA11 mutations demonstrate selective sensitivity to elesclomol compared to wild-type cells [8]. The mechanism involves copper-induced activation of the Hippo signaling pathway through LATS1 kinase, leading to YAP phosphorylation and nuclear exclusion [8]. This mutation-specific activity suggests potential for precision medicine applications in genetically defined cancer subtypes [8].

Ewing sarcoma cells with aberrant SOX6 activation show enhanced sensitivity to elesclomol through upregulation of thioredoxin binding protein (TXNIP) [17]. This oncogene-dependent vulnerability demonstrates how cancer cells' adaptive mechanisms can be exploited therapeutically [17]. The identification of such genetic markers provides opportunities for biomarker-driven patient selection and treatment optimization [17].

Resistance Mechanism Circumvention

Elesclomol demonstrates the ability to circumvent multiple drug resistance mechanisms that limit the efficacy of conventional chemotherapeutic agents [24]. The compound is not a substrate for P-glycoprotein efflux pumps, allowing it to maintain activity against multidrug-resistant cancer cell lines [24]. This property is particularly valuable in treating cancers that have developed resistance to multiple therapeutic agents through efflux pump overexpression [24].

The unique mechanism of copper-dependent cell death also bypasses resistance mechanisms associated with apoptosis inhibition [10]. Since cuproptosis operates independently of traditional apoptotic pathways, cancer cells with defective apoptotic machinery remain sensitive to elesclomol [10]. This characteristic expands the potential therapeutic applications to include cancers that have developed resistance to pro-apoptotic agents [10].

Resistance MechanismElesclomol ResponseClinical ImplicationReference
P-glycoprotein effluxNot a substrateMaintains activity in MDR cancers [24]
Apoptosis inhibitionInduces cuproptosisBypasses apoptotic resistance [10]
Metabolic reprogrammingTargets mitochondrial dependenceEffective against metabolically adapted cells [17]
Antioxidant upregulationOverwhelms defense systemsOvercomes oxidative stress resistance [2] [17]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

400.10276824 g/mol

Monoisotopic Mass

400.10276824 g/mol

Heavy Atom Count

27

Density

1.3±0.1 g/cm3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6UK191M53P

Drug Indication

Investigated for use/treatment in melanoma.

Pharmacology

Elesclomol is a first-in-class heat shock protein 70 (Hsp70) inducer that activates natural killer (NK) cell-mediated tumor killing.
Elesclomol is a small-molecule bis(thio-hydrazide amide) with oxidative stress induction, pro-apoptotic, and potential antineoplastic activities. Elesclomol induces oxidative stress, creating high levels of reactive oxygen species (ROS), such as hydrogen peroxide, in both cancer cells and normal cells. Because tumor cells have elevated levels of ROS compared to normal cells, the increase in oxidative stress beyond baseline levels elevates ROS beyond sustainable levels, exhausting tumor cell antioxidant capacity, which may result in the induction of the mitochondrial apoptosis pathway. Normal cells are spared because the increase in the level of oxidative stress induced by this agent is below the threshold at which apoptosis is induced.

Mechanism of Action

Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells.

Other CAS

488832-69-5

Wikipedia

Elesclomol

Dates

Last modified: 08-15-2023
1. Li H, Guo S, Cai L, Ma W, Shi Z. Lipopolysaccharide and heat stress impair the estradiol biosynthesis in granulosa cells via increase of HSP70 and inhibition of smad3 phosphorylation and nuclear translocation. Cell Signal. 2017 Jan;30:130-141. doi: 10.1016/j.cellsig.2016.12.004. Epub 2016 Dec 7. PMID: 27940052.

2. Wang JY, Liu GZ, Wilmott JS, La T, Feng YC, Yari H, Yan XG, Thorne RF, Scolyer RA, Zhang XD, Jin L. Skp2-Mediated Stabilization of MTH1 Promotes Survival of Melanoma Cells upon Oxidative Stress. Cancer Res. 2017 Nov 15;77(22):6226-6239. doi: 10.1158/0008-5472.CAN-17-1965. Epub 2017 Sep 25. PMID: 28947420.

3. Ren YJ, Wang XH, Ji C, Guan YD, Lu XJ, Liu XR, Zhang HH, Guo LC, Xu QH, Zhu WD, Ming ZJ, Yang JM, Cheng Y, Zhang Y. Silencing of NAC1 Expression Induces Cancer Cells Oxidative Stress in Hypoxia and Potentiates the Therapeutic Activity of Elesclomol. Front Pharmacol. 2017 Nov 7;8:804. doi: 10.3389/fphar.2017.00804. PMID: 29163184; PMCID: PMC5681923.

4. Hasinoff BB, Yadav AA, Patel D, Wu X. The cytotoxicity of the anticancer drug elesclomol is due to oxidative stress indirectly mediated through its complex with Cu(II). J Inorg Biochem. 2014 Aug;137:22-30. doi: 10.1016/j.jinorgbio.2014.04.004. Epub 2014 Apr 16. PMID: 24798374.

5. Elesclomol substantially enhances the efficacy of chemotherapeutic agents such as paclitaxel in these models, both in terms of tumor regression and extended survival of mice

Explore Compound Types